molecular formula C11H14N2O2 B14364230 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one CAS No. 90238-02-1

1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one

Cat. No.: B14364230
CAS No.: 90238-02-1
M. Wt: 206.24 g/mol
InChI Key: KYOFZXMHTYCUEN-UHFFFAOYSA-N
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Description

1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an oxazole ring with an azocin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90238-02-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-[1,3]oxazolo[5,4-b]azocin-4-yl)ethanone

InChI

InChI=1S/C11H14N2O2/c1-8-12-10-6-4-3-5-7-13(9(2)14)11(10)15-8/h4,6H,3,5,7H2,1-2H3

InChI Key

KYOFZXMHTYCUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N(CCCC=C2)C(=O)C

Origin of Product

United States

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